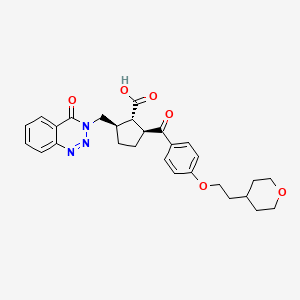

BAY-7598

説明

特性

分子式 |

C28H31N3O6 |

|---|---|

分子量 |

505.6 g/mol |

IUPAC名 |

(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C28H31N3O6/c32-26(19-5-8-21(9-6-19)37-16-13-18-11-14-36-15-12-18)23-10-7-20(25(23)28(34)35)17-31-27(33)22-3-1-2-4-24(22)29-30-31/h1-6,8-9,18,20,23,25H,7,10-17H2,(H,34,35)/t20-,23-,25-/m0/s1 |

InChIキー |

ZGBAPSHWPBXEKN-OPHFCASCSA-N |

異性体SMILES |

C1C[C@@H]([C@H]([C@@H]1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |

正規SMILES |

C1CC(C(C1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O)C(=O)C4=CC=C(C=C4)OCCC5CCOCC5 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of BAY-7598: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-7598 is a potent, orally bioavailable, and selective small molecule inhibitor of Matrix Metalloproteinase-12 (MMP12).[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity profile, and its impact on cellular signaling pathways. This guide consolidates available quantitative data, outlines representative experimental protocols for its evaluation, and visualizes its mechanistic action through signaling pathway diagrams.

Introduction to this compound and its Target: MMP12

Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. MMP12 plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly elastin. Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD) and cancer. This compound has been developed as a chemical probe to selectively inhibit MMP12, thereby enabling the study of its biological functions and its potential as a therapeutic target.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct and potent inhibition of the catalytic activity of MMP12. By binding to the active site of the enzyme, this compound prevents the cleavage of MMP12 substrates, thereby modulating downstream cellular processes.

Direct Inhibition of MMP12

This compound acts as a competitive inhibitor of MMP12. Its high affinity for the MMP12 active site blocks the access of natural substrates, such as elastin, preventing their degradation. This inhibition has been quantified through in vitro enzymatic assays, demonstrating nanomolar potency against human, murine, and rat MMP12.

Impact on Cellular Signaling

MMP12 is known to influence inflammatory responses through the activation of signaling cascades. One of the key pathways modulated by MMP12 is the ERK/P38 Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting MMP12, this compound is expected to attenuate the downstream signaling events mediated by this pathway, leading to a reduction in the production of pro-inflammatory cytokines and a decrease in macrophage proliferation.

Quantitative Data

The following tables summarize the in vitro inhibitory potency and in vivo pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against various Matrix Metalloproteinases (MMPs)

| Target Enzyme | Species | IC50 (nM) |

| MMP12 | Human | 0.085 |

| MMP12 | Murine | 0.67 |

| MMP12 | Rat | 1.1 |

| MMP2 | Human | 44 |

| MMP3 | Human | 360 |

| MMP7 | Human | 600 |

| MMP8 | Human | 15 |

| MMP9 | Human | 460 |

| MMP10 | Human | 12 |

| MMP13 | Human | 67 |

| MMP14 | Human | 250 |

| MMP16 | Human | 940 |

| MMP2 | Murine | 45 |

| MMP3 | Murine | 270 |

| MMP7 | Murine | 130 |

| MMP8 | Murine | 54 |

| MMP9 | Murine | 210 |

| MMP2 | Rat | 45 |

| MMP8 | Rat | 67 |

| MMP9 | Rat | 1000 |

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Terminal Elimination Half-life (t1/2) |

| Intravenous (i.v.) | 0.3 | 4.6 hours |

| Oral (p.o.) | 5.0 | 4.1 hours |

Data sourced from MedchemExpress.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field and are intended to provide a framework for replication and further investigation.

In Vitro MMP12 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP12 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP12 enzyme

-

Fluorogenic MMP12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Enzyme Preparation: Dilute the recombinant MMP12 enzyme in Assay Buffer to the desired working concentration.

-

Assay Reaction:

-

Add 50 µL of the diluted this compound solution to the wells of the 96-well plate.

-

Add 25 µL of the diluted MMP12 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Substrate Addition: Add 25 µL of the fluorogenic MMP12 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in a murine model.

Materials:

-

This compound

-

Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Male CD-1 mice (8-10 weeks old)

-

Dosing syringes and needles (for oral gavage and intravenous injection)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.

-

Dosing:

-

Oral (p.o.) Administration: Administer a single dose of this compound (e.g., 5.0 mg/kg) via oral gavage.

-

Intravenous (i.v.) Administration: Administer a single dose of this compound (e.g., 0.3 mg/kg) via tail vein injection.

-

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters, including the terminal elimination half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound on MMP12 and downstream signaling.

Caption: Workflow for determining the IC50 of this compound.

References

The Discovery and Development of BAY-7598: A Potent and Selective MMP12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the breakdown of the extracellular matrix, particularly elastin. Its dysregulation is associated with the pathogenesis of chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD). This technical guide details the discovery and development of BAY-7598, a potent, selective, and orally bioavailable small-molecule inhibitor of MMP12. This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used in its characterization, and the underlying signaling pathways of its target.

Introduction to MMP12 and Its Role in Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and degradation of the extracellular matrix. MMP12 is primarily secreted by macrophages and plays a crucial role in the turnover of elastin, a key component of the lung's connective tissue. In pathological conditions like COPD, increased MMP12 activity contributes to the destruction of alveolar walls, leading to emphysema. Furthermore, MMP12 is involved in inflammatory processes by modulating the activity of cytokines and chemokines. The signaling pathways associated with MMP12 include the ERK/P38 MAPK pathway, which regulates macrophage proliferation and the secretion of pro-inflammatory cytokines. In the context of lung disease, MMP12 can activate Protease-Activated Receptor-1 (PAR-1), leading to downstream signaling events that contribute to pulmonary emphysema.

The Discovery of this compound

This compound was identified as a potent and selective chemical probe for MMP12 through a dedicated drug discovery program. Chemical probes are small molecules that are well-characterized and highly selective for a specific protein target, enabling researchers to investigate the biological function of that target. This compound emerged from a medicinal chemistry effort aimed at developing inhibitors with high affinity for MMP12 while minimizing off-target effects on other MMPs and unrelated proteins.

Structure-Activity Relationship (SAR)

Detailed information regarding the specific structure-activity relationships that led to the discovery of this compound is not publicly available in the provided search results. This information is often proprietary to the developing company.

Synthesis

A detailed synthetic route for this compound is not publicly available in the provided search results. The synthesis of such complex small molecules typically involves a multi-step process that is optimized for yield and purity.

In Vitro Pharmacological Profile

The potency and selectivity of this compound were extensively characterized through a battery of in vitro assays.

Potency and Selectivity

This compound demonstrates sub-nanomolar potency against human, murine, and rat MMP12. Its selectivity profile reveals significantly lower activity against a panel of other human MMPs, highlighting its specificity for MMP12. A structurally similar but significantly less active compound, BAY-694, serves as a negative control for in vitro and in vivo studies.

| Target | IC50 (nM) |

| Human MMP12 | 0.085 |

| Murine MMP12 | 0.67 |

| Rat MMP12 | 1.1 |

| Human MMP2 | 44 |

| Human MMP3 | 360 |

| Human MMP7 | 600 |

| Human MMP8 | 15 |

| Human MMP9 | 460 |

| Human MMP10 | 12 |

| Human MMP13 | 67 |

| Human MMP14 | 250 |

| Human MMP16 | 940 |

| BAY-694 (Human MMP12) | >10,000 |

Table 1: In vitro potency and selectivity of this compound against various MMPs.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and possesses a moderate terminal elimination half-life.

| Species | Dose & Route | Terminal Half-life (t1/2) |

| Mouse | 0.3 mg/kg, i.v. | 4.6 hours |

| Mouse | 5.0 mg/kg, p.o. | 4.1 hours |

Table 2: Pharmacokinetic parameters of this compound in mice.[1]

Experimental Protocols

MMP12 Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the inhibitory potency (IC50) of compounds against MMP12.

Materials:

-

Recombinant human MMP12 (catalytic domain)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

Test compound (e.g., this compound) and DMSO for dilution

-

96-well black microplate

-

Fluorimeter (Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.

-

Add the MMP12 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time at 37°C. The rate of substrate cleavage is proportional to the fluorescence signal.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cigarette Smoke-Induced COPD Mouse Model

This in vivo model is used to evaluate the efficacy of MMP12 inhibitors in a disease-relevant setting.

Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

Procedure:

-

Induction of COPD: Expose mice to the smoke of 2-4 cigarettes per day, 5 days a week, for a period of 3 to 6 months in a whole-body or nose-only exposure system. Control mice are exposed to filtered air.

-

Compound Administration: Administer this compound or vehicle orally at a specified dose (e.g., 5-50 mg/kg) once or twice daily, starting before or during the smoke exposure period.

-

Assessment of Lung Inflammation:

-

Bronchoalveolar Lavage (BAL): At the end of the study, perform a BAL to collect lung inflammatory cells. Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in the BAL fluid using ELISA or multiplex assays.

-

-

Assessment of Emphysema:

-

Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Morphometry: Quantify the mean linear intercept (Lm) to assess the degree of airspace enlargement, a hallmark of emphysema.

-

-

Data Analysis: Compare the readouts from the this compound-treated group with the vehicle-treated smoke-exposed group and the air-exposed control group using appropriate statistical tests.

Visualizations

Signaling Pathways

Caption: MMP12 signaling in inflammation and emphysema.

Experimental Workflow

Caption: Workflow for this compound discovery.

Conclusion

This compound is a highly potent and selective inhibitor of MMP12 with demonstrated oral bioavailability and a favorable pharmacokinetic profile in preclinical models. Its robust in vitro and in vivo characterization, supported by detailed experimental protocols, establishes it as a valuable chemical probe for elucidating the biological roles of MMP12 in health and disease. The continued investigation of this compound and similar molecules may pave the way for novel therapeutic strategies for the treatment of COPD and other inflammatory conditions driven by MMP12 activity.

References

BAY-7598: A Technical Guide to a Potent and Selective MMP12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-7598 is a potent, orally bioavailable, and selective chemical probe targeting matrix metalloproteinase-12 (MMP12). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key biological data. Detailed experimental methodologies, where available, and visualizations of relevant biological pathways are presented to support researchers in utilizing this compound for preclinical studies in oncology, inflammatory diseases, and other areas where MMP12 is implicated.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the molecular formula C₂₈H₃₁N₃O₆ and a molecular weight of 505.56 g/mol .[1] Its chemical identity is further defined by its CAS Number, 1816257-74-5.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₁N₃O₆ | [1] |

| Molecular Weight | 505.56 g/mol | [1] |

| CAS Number | 1816257-74-5 | [1] |

| SMILES | O=C([C@H]1--INVALID-LINK--CC[C@@H]1C(C4=CC=C(OCCC5CCOCC5)C=C4)=O)O |

A two-dimensional representation of the chemical structure of this compound is provided below.

Mechanism of Action and Biological Activity

This compound functions as a highly potent and selective inhibitor of matrix metalloproteinase-12 (MMP12), also known as macrophage elastase. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and chronic inflammation.

In Vitro Potency and Selectivity

This compound demonstrates nanomolar and sub-nanomolar inhibitory activity against MMP12 across different species. Its selectivity has been profiled against a panel of other human, murine, and rat MMPs, revealing a favorable selectivity window for MMP12.

Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound against MMPs

| Target | Species | IC₅₀ (nM) |

| MMP12 | Human | 0.085 |

| MMP12 | Murine | 0.67 |

| MMP12 | Rat | 1.1 |

| MMP2 | Human | 44 |

| MMP3 | Human | 360 |

| MMP7 | Human | 600 |

| MMP8 | Human | 15 |

| MMP9 | Human | 460 |

| MMP10 | Human | 12 |

| MMP13 | Human | 67 |

| MMP14 | Human | 250 |

| MMP16 | Human | 940 |

| MMP2 | Murine | 45 |

| MMP3 | Murine | 270 |

| MMP7 | Murine | 130 |

| MMP8 | Murine | 54 |

| MMP9 | Murine | 210 |

| MMP2 | Rat | 45 |

| MMP8 | Rat | 67 |

| MMP9 | Rat | 1000 |

Data sourced from MedChemExpress.

MMP12 Signaling Pathways

MMP12 plays a crucial role in tissue remodeling and inflammation. Its inhibition by this compound is expected to modulate downstream signaling pathways. One such pathway involves the regulation of macrophage activity and inflammatory cytokine production through the ERK/P38 MAPK signaling cascade.

References

The Role of MMP12 Inhibition by BAY-7598 in Inflammatory and Degenerative Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of a range of inflammatory and degenerative diseases. Its primary role in the degradation of extracellular matrix components, particularly elastin, makes it a compelling therapeutic target. The selective inhibitor, BAY-7598, has emerged as a potent tool for investigating the therapeutic potential of MMP12 inhibition. This technical guide provides an in-depth analysis of the diseases where MMP12 inhibition by this compound is of significant interest, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Therapeutic Relevance of MMP12 Inhibition

Dysregulation of MMP12 activity is a critical factor in the progression of several chronic diseases characterized by inflammation and tissue remodeling. The following sections detail the rationale for targeting MMP12 in specific disease contexts.

Chronic Obstructive Pulmonary Disease (COPD)

MMP12 is highly expressed in the lungs of individuals with COPD, where it contributes to the breakdown of elastin and other extracellular matrix components, leading to emphysema and impaired lung function.[1][2] Inhibition of MMP12 is therefore a promising strategy to slow or prevent the progression of lung tissue damage in COPD patients.[1][2] Preclinical studies in murine models of elastase-induced emphysema have demonstrated that pharmacological inhibition of MMP12 can significantly reduce the pathological hallmarks of the disease.[3]

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, MMP12 is secreted by macrophages within the inflamed synovium. It contributes to the degradation of cartilage and bone, leading to joint destruction. Overexpression of MMP12 in animal models has been shown to exacerbate inflammatory arthritis, resulting in increased synovial thickening and pannus formation. Consequently, selective inhibition of MMP12 is being explored as a potential therapeutic approach to mitigate joint damage in RA.

Atherosclerosis

MMP12 plays a role in the instability of atherosclerotic plaques by degrading the extracellular matrix within the lesions. This degradation can lead to plaque rupture and subsequent thrombotic events. Inhibition of MMP12 may therefore help to stabilize atherosclerotic plaques and reduce the risk of cardiovascular events.

Other Potential Indications

The role of MMP12 is also being investigated in other conditions, including:

-

Cancer: High levels of MMP12 in certain tumors are associated with increased invasion and metastasis.

-

Neurodegenerative Diseases: MMP12 may contribute to the breakdown of the myelin sheath in diseases like multiple sclerosis.

-

Inflammatory Bowel Disease (IBD): Increased MMP-12 expression has been reported in IBD, where it may contribute to tissue damage.

Quantitative Data for this compound

This compound is a potent and selective small-molecule inhibitor of MMP12. The following table summarizes its in vitro inhibitory activity against human, murine, and rat MMP12, as well as its selectivity against other human matrix metalloproteinases.

| Target Enzyme | Species | IC50 (nM) |

| MMP12 | Human | 0.085 |

| MMP12 | Murine | 0.67 |

| MMP12 | Rat | 1.1 |

| MMP2 | Human | 44 |

| MMP3 | Human | 360 |

| MMP7 | Human | 600 |

| MMP8 | Human | 15 |

| MMP9 | Human | 460 |

| MMP10 | Human | 12 |

| MMP13 | Human | 67 |

| MMP14 | Human | 250 |

| MMP16 | Human | 940 |

Table 1: In vitro inhibitory potency and selectivity of this compound. Data sourced from MedchemExpress.

Experimental Protocols

In Vitro MMP12 Inhibition Assay

A fluorometric assay is a standard method to determine the inhibitory activity of compounds like this compound against MMP12.

Principle: The assay utilizes a quenched fluorogenic peptide substrate that is cleaved by active MMP12, resulting in the release of a fluorescent group. The increase in fluorescence intensity is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

-

Recombinant human MMP12 enzyme

-

MMP12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

Test compound (this compound) and a known MMP inhibitor as a positive control (e.g., NNGH)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Add a fixed concentration of recombinant human MMP12 to each well of the 96-well plate.

-

Add the different concentrations of the test compound to the respective wells. Include wells with enzyme and buffer only (no inhibitor control) and wells with buffer only (background control).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MMP12 fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over a specific time period (e.g., 60 minutes) in kinetic mode.

-

Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

MMP12 Signaling in Chronic Obstructive Pulmonary Disease (COPD)

The diagram below illustrates a simplified signaling pathway involving MMP12 in the pathogenesis of COPD. Cigarette smoke and other irritants activate macrophages, leading to the production and secretion of MMP12. MMP12, in turn, degrades the extracellular matrix, particularly elastin, contributing to emphysema. It can also amplify the inflammatory response through various signaling cascades.

Experimental Workflow for Screening MMP12 Inhibitors

The following diagram outlines a typical workflow for the discovery and initial characterization of MMP12 inhibitors.

Conclusion

The inhibition of MMP12 presents a promising therapeutic strategy for a variety of inflammatory and degenerative diseases, with a strong rationale in COPD and rheumatoid arthritis. This compound has been identified as a potent and selective inhibitor of MMP12, making it a valuable research tool for further elucidating the role of this enzyme in disease and for the development of novel therapeutics. The experimental protocols and workflows described herein provide a framework for the continued investigation and development of MMP12 inhibitors. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of compounds like this compound in relevant patient populations.

References

- 1. Expression and Localization of Matrix Metalloproteinase-12 in the Aorta of Cholesterol-Fed Rabbits: Relationship to Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on BAY-7598: A Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-7598 is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. MMP-12 is a key enzyme implicated in the pathology of various inflammatory diseases through its role in extracellular matrix degradation, tissue remodeling, and modulation of inflammatory cell migration. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its mechanism of action as an MMP-12 inhibitor and its strong potential as an anti-inflammatory agent. This document summarizes the available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and its Target: MMP-12

This compound is a small molecule inhibitor designed to selectively target matrix metalloproteinase-12 (MMP-12). MMPs are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, in many inflammatory conditions, the expression and activity of certain MMPs, particularly MMP-12, are significantly upregulated.

MMP-12 is predominantly secreted by macrophages, key cells in the inflammatory response.[2] Its primary substrate is elastin, a critical component of tissues requiring elasticity, such as the lungs and skin.[2] The degradation of elastin and other ECM components by MMP-12 contributes to tissue damage and the perpetuation of the inflammatory response in diseases like chronic obstructive pulmonary disease (COPD), inflammatory arthritis, and inflammatory bowel disease.[3][4] By inhibiting MMP-12, this compound is hypothesized to mitigate these pathological processes.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against human, murine, and rat MMP-12, as well as a panel of other MMPs, demonstrating its high selectivity for MMP-12.

Table 1: Inhibitory Activity (IC50) of this compound against MMP-12

| Species | IC50 (nM) |

| Human | 0.085 |

| Murine | 0.67 |

| Rat | 1.1 |

Table 2: Selectivity Profile of this compound against other Human MMPs

| MMP Target | IC50 (nM) |

| MMP2 | 44 |

| MMP3 | 360 |

| MMP7 | 600 |

| MMP8 | 15 |

| MMP9 | 460 |

| MMP10 | 12 |

| MMP13 | 67 |

| MMP14 | 250 |

| MMP16 | 940 |

Table 3: Selectivity Profile of this compound against other Murine and Rat MMPs

| Species | MMP Target | IC50 (nM) |

| Murine | MMP2 | 45 |

| MMP3 | 270 | |

| MMP7 | 130 | |

| MMP8 | 54 | |

| MMP9 | 210 | |

| Rat | MMP2 | 45 |

| MMP8 | 67 | |

| MMP9 | 1000 |

Signaling Pathways in Inflammation Modulated by MMP-12

MMP-12 plays a multifaceted role in inflammation, influencing signaling pathways that control cell migration, cytokine and chemokine activity, and cell proliferation. This compound, by inhibiting MMP-12, is expected to interfere with these processes.

MMP-12 in Macrophage Migration and Inflammatory Cell Recruitment

MMP-12 facilitates macrophage migration through the ECM, a critical step in the inflammatory response. Furthermore, degradation of ECM components like elastin by MMP-12 can generate fragments that are themselves chemotactic, attracting more inflammatory cells to the site of inflammation.

MMP-12 and Pro-inflammatory Cytokine Signaling

MMP-12 can directly and indirectly modulate the activity of cytokines and chemokines, further amplifying the inflammatory cascade. For instance, MMP-12 has been shown to regulate the proliferation of macrophages and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the ERK/P38 MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MMP-12 inhibitors like this compound. The following sections provide hypothetical yet plausible protocols for key experiments.

In Vitro MMP-12 Inhibition Assay (IC50 Determination)

This protocol describes a fluorogenic substrate-based assay to determine the in vitro potency of this compound against MMP-12.

Methodology:

-

Reagent Preparation:

-

Recombinant human MMP-12 is activated according to the manufacturer's instructions.

-

A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is reconstituted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

This compound is serially diluted in assay buffer to achieve a range of concentrations for testing.

-

-

Assay Procedure:

-

In a 96-well microplate, add assay buffer, this compound dilutions (or vehicle control), and activated MMP-12 enzyme.

-

The plate is pre-incubated at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the fluorogenic substrate to all wells.

-

Fluorescence is monitored kinetically using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial reaction rates (slopes of the linear phase of fluorescence increase) are calculated for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

Cell-Based Assay for Anti-Inflammatory Activity

This protocol outlines a cell-based assay using a human macrophage-like cell line (e.g., THP-1) to assess the anti-inflammatory effects of this compound.

Methodology:

-

Cell Culture and Differentiation:

-

Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Differentiation into macrophage-like cells is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

-

Assay Procedure:

-

Differentiated THP-1 cells are seeded into 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound or vehicle control for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

The plates are incubated for 18-24 hours to allow for cytokine production and secretion.

-

-

Cytokine Measurement and Data Analysis:

-

The cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

-

The effect of this compound on cytokine production is determined by comparing the levels in treated versus untreated, LPS-stimulated cells.

-

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of MMP-12. Based on the well-established pro-inflammatory roles of MMP-12 in various diseases, this compound holds significant promise as a therapeutic agent for a range of inflammatory conditions. Its ability to interfere with key inflammatory processes such as macrophage migration and pro-inflammatory cytokine signaling warrants further investigation. Future research should focus on in vivo studies in relevant animal models of inflammatory diseases to validate the anti-inflammatory efficacy of this compound and to further elucidate its mechanism of action in a complex biological system. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Preliminary Studies on BAY-7598 in Cancer Models: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, dedicated preclinical studies of BAY-7598 in specific cancer models are not publicly documented. This guide therefore summarizes the known biochemical and pharmacokinetic properties of this compound and provides a broader context of its therapeutic target, Matrix Metalloproteinase-12 (MMP12), in cancer. The complex and sometimes contradictory role of MMP12 in tumor biology highlights the need for empirical data on the effects of selective inhibitors like this compound.

Core Compound Profile: this compound

This compound is a potent, orally bioavailable, and selective chemical probe designed to inhibit Matrix Metalloproteinase-12 (MMP12).[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of MMP12.

| Target Species | Target Enzyme | IC50 (nM) |

| Human | MMP12 | 0.085 |

| Murine | MMP12 | 0.67 |

| Rat | MMP12 | 1.1 |

| Human | MMP2 | 44 |

| Human | MMP3 | 360 |

| Human | MMP7 | 600 |

| Human | MMP8 | 15 |

| Human | MMP9 | 460 |

| Human | MMP10 | 12 |

| Human | MMP13 | 67 |

| Human | MMP14 | 250 |

| Human | MMP16 | 940 |

| Murine | MMP2 | 45 |

| Murine | MMP3 | 270 |

| Murine | MMP7 | 130 |

| Murine | MMP8 | 54 |

| Murine | MMP9 | 210 |

| Rat | MMP2 | 45 |

| Rat | MMP8 | 67 |

| Rat | MMP9 | 1000 |

Data sourced from MedchemExpress.[1]

| Administration Route | Dosage (mg/kg) | Terminal Elimination Half-life (t1/2) |

| Intravenous (i.v.) | 0.3 | 4.6 hours |

| Oral (p.o.) | 5.0 | 4.1 hours |

Data sourced from MedchemExpress.[1]

The Dichotomous Role of MMP12 in Cancer

The therapeutic potential of an MMP12 inhibitor in oncology is not straightforward due to the multifaceted role of the enzyme in tumor progression and the tumor microenvironment.

Several studies suggest a protective role for MMP12 in certain cancers. This is often attributed to its ability to generate anti-angiogenic factors, such as angiostatin, which can inhibit blood vessel formation and thus restrict tumor growth.[2]

-

Melanoma: Overexpression of MMP12 in B16 murine melanoma cells led to a significant reduction in primary tumor growth and angiogenesis.[2]

-

Hepatocellular Carcinoma: Higher MMP12 mRNA expression has been associated with reduced tumor vascularity and better overall survival.

-

Colon Cancer: In vivo studies in an orthotopic colon cancer mouse model have provided evidence for an anti-angiogenic and anti-tumorigenic role of MMP12.

-

Lung Cancer: In some murine models, MMP12 has been shown to be protective against tumor progression.

Conversely, in other cancer types, high expression of MMP12 is linked to poor prognosis and disease progression. This is thought to be due to its role in degrading the extracellular matrix, which facilitates tumor cell invasion and metastasis.

-

Gastric Cancer: High levels of MMP12 are strongly associated with poor survival in patients with gastric cancer.

-

Colon and Ovarian Cancer: Some studies have correlated the overexpression and functional polymorphism of MMP12 with the occurrence and progression of colon and ovarian cancer.

-

Hepatocellular Carcinoma, Breast Cancer, and Esophageal Adenocarcinoma: Overexpression of MMP12 has been identified as a negative prognostic factor in these cancers.

Signaling Pathways and Experimental Workflows

Due to the absence of specific studies on this compound in cancer models, diagrams of its effects on signaling pathways or detailed experimental workflows for its evaluation in cancer are not available. The hypothetical mechanism of action would involve the inhibition of MMP12-mediated processes.

The following diagram illustrates a general workflow that could be employed to investigate the efficacy of an MMP12 inhibitor like this compound in a cancer model.

Caption: A generalized workflow for the preclinical assessment of an MMP12 inhibitor in cancer models.

Experimental Protocols

Detailed experimental protocols for this compound in cancer models are not available. However, based on general practices in preclinical oncology research, the following outlines hypothetical methodologies.

-

Cell Culture: Select and culture a human cancer cell line with known MMP12 expression levels.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into vehicle control and this compound treatment groups.

-

Drug Administration: Administer this compound orally at a specified dose and schedule, based on its pharmacokinetic profile.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.

-

Analysis: Measure final tumor weights and process tumors for histological and biochemical analysis to assess proliferation (Ki67), angiogenesis (CD31), and target engagement (MMP12 activity).

Future Directions and Conclusion

The existing data on this compound establishes it as a potent and selective tool for studying MMP12. However, the conflicting reports on the role of MMP12 in different cancers underscore the necessity for direct preclinical evaluation of this compound in various cancer models. Such studies would be crucial to determine in which oncological contexts MMP12 inhibition might be a viable therapeutic strategy. Future research should focus on elucidating the specific effects of this compound on tumor growth, invasion, metastasis, and the tumor microenvironment in well-characterized preclinical models.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BAY-7598, a Potent MMP-12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of BAY-7598, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). The included methodologies cover enzymatic inhibition, direct binding, and cell-based functional assays to facilitate the evaluation of this compound and similar molecules.

Introduction to this compound

This compound is a chemical probe distinguished by its high potency and selectivity as an inhibitor of MMP-12, an enzyme implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and cancer.[1][2][3][4] Understanding the in vitro characteristics of this compound is crucial for its application in preclinical research and drug development. A less active compound, BAY-694, is available as a negative control for these studies.[2]

Quantitative Data Summary

The following tables summarize the inhibitory potency and binding kinetics of this compound against various Matrix Metalloproteinases.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Human, Murine, and Rat MMPs.

| Target Enzyme | Species | IC₅₀ (nM) |

| MMP-12 | Human | 0.085 |

| MMP-12 | Murine | 0.67 |

| MMP-12 | Rat | 1.1 |

| MMP-2 | Human | 44 |

| MMP-3 | Human | 360 |

| MMP-7 | Human | 600 |

| MMP-8 | Human | 15 |

| MMP-9 | Human | 460 |

| MMP-10 | Human | 12 |

| MMP-13 | Human | 67 |

| MMP-14 | Human | 250 |

| MMP-16 | Human | 940 |

Data sourced from MedchemExpress.

Table 2: Biophysical Binding Data of this compound to Human MMP-12.

| Assay Method | Parameter | Value |

| Surface Plasmon Resonance (SPR) | K_D (nM) | 0.004 |

Data sourced from Donated Chemical Probes.

Signaling Pathway of MMP-12

MMP-12 exerts its biological functions through the degradation of extracellular matrix components and the activation of specific signaling pathways. One key pathway involves the activation of Protease-Activated Receptor-1 (PAR-1), which in turn triggers downstream signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as Protein Kinase C delta (PKCδ). These pathways can ultimately lead to cellular responses like apoptosis. Additionally, MMP-12 has been shown to promote the proliferation of macrophages through the ERK/p38 MAPK pathway.

Caption: MMP-12 signaling cascade via PAR-1 activation.

Experimental Protocols

Fluorogenic MMP-12 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human MMP-12 using a fluorogenic substrate.

Workflow:

References

Application Notes and Protocols for BAY-7598 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BAY-7598, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), in various cell culture experiments. The following protocols and data have been compiled to assist in the effective design and execution of in vitro studies investigating the role of MMP-12 in diverse biological processes.

Mechanism of Action

This compound is a chemical probe that acts as a potent, orally bioavailable, and selective inhibitor of MMP-12.[1] It functions by targeting the protease domain of MMP-12, thereby blocking its enzymatic activity.[2] The inhibition of MMP-12, an enzyme predominantly produced by macrophages, can modulate the breakdown of extracellular matrix components, particularly elastin. This mechanism is crucial in the context of various physiological and pathological processes, including tissue remodeling and inflammation.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through biochemical assays, providing the following half-maximal inhibitory concentrations (IC50). These values indicate the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Enzyme | Species | IC50 (nM) |

| MMP-12 | Human | 0.085 |

| MMP-12 | Murine | 0.67 |

| MMP-12 | Rat | 1.1 |

| MMP-2 | Human | 44 |

| MMP-3 | Human | 360 |

| MMP-7 | Human | 600 |

| MMP-8 | Human | 15 |

| MMP-9 | Human | 460 |

| MMP-10 | Human | 12 |

| MMP-13 | Human | 67 |

| MMP-14 | Human | 250 |

| MMP-16 | Human | 940 |

Data compiled from MedchemExpress product information.[1]

Note: The provided IC50 values are from biochemical assays and may not directly translate to optimal concentrations for cell-based assays due to factors such as cell permeability, stability in culture media, and potential off-target effects at higher concentrations. It is strongly recommended to perform a dose-response curve for each specific cell line and experimental condition to determine the optimal working concentration.

Recommended Concentration Range for Cell Culture

Based on the high potency observed in biochemical assays, a starting concentration range of 1 nM to 1 µM is recommended for initial cell culture experiments. This range should be optimized based on the specific cell type, treatment duration, and the endpoint being measured.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a basic framework for treating adherent or suspension cells with this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell line of interest

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups (including vehicle control) and is at a non-toxic level (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO) to the cells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various downstream analyses, such as:

-

Cell viability assays (e.g., MTT, CellTiter-Glo®)

-

Western blotting to assess protein expression or signaling pathways

-

ELISA to measure cytokine secretion

-

Zymography to assess MMP activity

-

Migration or invasion assays

-

-

Protocol 2: Assessment of MMP-12 Inhibition in Macrophages

This protocol is designed to assess the inhibitory effect of this compound on MMP-12 activity in a macrophage cell line (e.g., THP-1 or primary human monocytes).

Materials:

-

This compound

-

LPS (Lipopolysaccharide)

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

-

Human monocyte or macrophage cell line (e.g., THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free medium

-

Reagents for zymography or a fluorometric MMP-12 activity assay kit

Procedure:

-

Macrophage Differentiation (for THP-1 cells):

-

Seed THP-1 monocytes at an appropriate density.

-

Treat cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours to induce differentiation into macrophage-like cells.

-

After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

-

-

Pre-treatment with this compound:

-

Replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control.

-

Incubate for 1-2 hours.

-

-

Stimulation of MMP-12 Production:

-

Add LPS (e.g., 100 ng/mL) to the wells to stimulate MMP-12 expression and secretion.

-

Incubate for 24-48 hours.

-

-

Sample Collection and Analysis:

-

Collect the conditioned medium from each well.

-

Analyze the collected medium for MMP-12 activity using gelatin zymography or a specific MMP-12 activity assay kit according to the manufacturer's instructions.

-

Visualizations

Signaling Pathway of MMP-12 Inhibition

Caption: Mechanism of this compound action on MMP-12.

Experimental Workflow for Testing this compound

Caption: General workflow for cell culture experiments with this compound.

References

Application Notes and Protocols for BAY-7598 in Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of BAY-7598, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), for use in preclinical atherosclerosis studies. The following protocols are based on established methodologies for evaluating MMP-12 inhibitors in relevant animal models of atherosclerosis.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries.[1][2] Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, plays a critical role in the pathogenesis of atherosclerosis.[3][4][5] It is primarily secreted by macrophages within atherosclerotic plaques and contributes to disease progression by degrading the extracellular matrix, which facilitates the migration and infiltration of inflammatory cells. Inhibition of MMP-12 is therefore a promising therapeutic strategy to retard plaque development and enhance plaque stability.

This compound is a potent and selective chemical probe that inhibits MMP-12 with high affinity. Its selectivity for MMP-12 over other MMPs makes it a valuable tool for investigating the specific role of this enzyme in atherosclerosis.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and provide a starting point for in vivo dosage based on studies with other selective MMP-12 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) |

| MMP-12 | Human | 0.085 |

| MMP-12 | Murine | 0.67 |

| MMP-12 | Rat | 1.1 |

| MMP-2 | Human | 44 |

| MMP-3 | Human | 360 |

| MMP-7 | Human | 600 |

| MMP-8 | Human | 15 |

| MMP-9 | Human | 460 |

| MMP-10 | Human | 12 |

| MMP-13 | Human | 67 |

| MMP-14 | Human | 250 |

| MMP-16 | Human | 940 |

Data sourced from publicly available information.

Table 2: In Vivo Administration and Pharmacokinetics of this compound in Mice

| Route of Administration | Dosage | Terminal Half-life (t1/2) |

| Intravenous (i.v.) | 0.3 mg/kg | 4.6 hours |

| Oral (p.o.) | 5.0 mg/kg | 4.1 hours |

Data sourced from publicly available information.

Table 3: Exemplary Dosing of Selective MMP-12 Inhibitors in Murine Atherosclerosis Models

| Compound | Animal Model | Diet | Administration | Dosage | Study Duration | Key Findings |

| RXP470.1 | Apolipoprotein E-knockout (ApoE-KO) mice | Western Diet | Osmotic mini-pump | 1.66 nmol/L (~100 nM plasma concentration) | 4 weeks | ~50% reduction in atherosclerotic plaque area |

| XL784 | Macrophage-specific uPA-overexpressing ApoE-null mice | High-Fat Diet | Oral | 125, 250, or 500 mg/kg/day | 10 weeks | Significant reduction in aortic root intimal lesion area |

This table provides examples from published studies on other selective MMP-12 inhibitors to guide dose selection for this compound.

Experimental Protocols

The following are detailed protocols for in vivo atherosclerosis studies using a selective MMP-12 inhibitor like this compound.

Protocol 1: Evaluation of a Selective MMP-12 Inhibitor in an Apolipoprotein E-Knockout (ApoE-KO) Mouse Model of Atherosclerosis

This protocol is adapted from studies on the selective MMP-12 inhibitor RXP470.1.

1. Animal Model and Diet:

-

Animal: Male and female Apolipoprotein E-knockout (ApoE-KO) mice.

-

Diet: To induce atherosclerosis, feed mice a Western-type diet (high in fat and cholesterol) for a specified period (e.g., 8 weeks) to establish atherosclerotic plaques before initiating treatment.

2. Drug Administration:

-

Compound: this compound.

-

Vehicle: A suitable vehicle for solubilizing this compound (to be determined based on its physicochemical properties).

-

Administration Method: Continuous delivery via subcutaneously implanted osmotic mini-pumps is recommended to maintain stable plasma concentrations.

-

Dosage: Based on the pharmacokinetic data of this compound and effective doses of similar inhibitors, a starting dose should be calculated to achieve a plasma concentration that effectively inhibits MMP-12 activity. For example, a dose leading to a plasma concentration of approximately 100 nM could be a target.

-

Control Group: Administer vehicle alone using the same method.

-

Treatment Duration: A typical treatment duration is 4 weeks, but this can be adjusted based on the study objectives.

3. Endpoint Analysis:

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Collect the aorta and heart.

-

Atherosclerotic Plaque Quantification:

-

Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.

-

Perform histological analysis of the aortic root by sectioning and staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen content.

-

-

Plaque Composition Analysis:

-

Use immunohistochemistry to identify and quantify macrophages (e.g., using anti-CD68 antibodies), smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies), and apoptosis (e.g., using TUNEL staining).

-

-

Statistical Analysis: Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

MMP-12 Signaling Pathway in Atherosclerosis

Caption: Role of MMP-12 in Atherosclerosis and the inhibitory action of this compound.

Experimental Workflow for In Vivo Atherosclerosis Study

Caption: Workflow for evaluating this compound in a mouse model of atherosclerosis.

References

- 1. Impact of matrix metalloproteinases on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlations of MMP-1, MMP-3, and MMP-12 with the degree of atherosclerosis, plaque stability and cardiovascular and cerebrovascular events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase 12 Accelerates the Initiation of Atherosclerosis and Stimulates the Progression of Fatty Streaks to Fibrous Plaques in Transgenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Integrative studies implicate matrix metalloproteinase‐12 as a culprit gene for large‐artery atherosclerotic stroke — Olink® [olink.com]

Application Notes and Protocols for BAY 1125976 in Cancer Cell Line Studies

A a selective, allosteric inhibitor of AKT1 and AKT2, BAY 1125976, offers a potent tool for investigating the role of the PI3K/AKT signaling pathway in cancer biology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing BAY 1125976 in cancer cell line studies.

Therefore, to fulfill the detailed requirements of this request, we will focus on a well-characterized Bayer compound with extensive research in cancer cell lines: BAY 1125976 . This potent and selective allosteric inhibitor of AKT1/2 has been extensively profiled in numerous cancer cell lines and serves as an excellent model for designing and executing cell-based assays to probe the PI3K/AKT pathway.[3][4][5]

Mechanism of Action

BAY 1125976 is an orally bioavailable, non-ATP competitive inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2. It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, thereby preventing its phosphorylation at key activation sites (Threonine 308 and Serine 473) and subsequent activation. This leads to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and migration.

Data Presentation

Table 1: In Vitro Activity of BAY 1125976 Against AKT Isoforms

| Target | IC50 (nM) | ATP Concentration |

| AKT1 | 5.2 | 10 µM |

| AKT1 | 44 | 2 mM |

| AKT2 | 18 | 10 µM |

| AKT2 | 36 | 2 mM |

| AKT3 | 427 | 10 µM |

Data sourced from Selleck Chemicals and MedchemExpress.

Table 2: Proliferative Inhibition (GI50) of BAY 1125976 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Key Genetic Features |

| KPL-4 | Breast Cancer | Submicromolar | PIK3CA H1047R mutant |

| MCF7 | Breast Cancer | Submicromolar | PIK3CA E545K mutant |

| T47D | Breast Cancer | Submicromolar | PIK3CA H1047R mutant |

| BT-474 | Breast Cancer | Submicromolar | PIK3CA K111N mutant |

| ZR-75-1 | Breast Cancer | Submicromolar | - |

| EVSA-T | Breast Cancer | Submicromolar | - |

| MDA-MB-453 | Breast Cancer | Submicromolar | - |

| BT20 | Breast Cancer | Submicromolar | - |

| LNCaP | Prostate Cancer | Submicromolar | PTEN null |

| LAPC-4 | Prostate Cancer | Submicromolar | AKT1 E17K mutant |

| KU-19-19 | Bladder Cancer | Not specified | AKT1 E17K mutant |

BAY 1125976 shows potent anti-proliferative activity, particularly in cell lines with activating mutations in the PI3K/AKT pathway.

Table 3: Inhibition of Downstream Signaling by BAY 1125976

| Cell Line | Target Phosphorylation Site | IC50 (nM) |

| LAPC-4 | AKT1-S473 | 0.8 |

| LAPC-4 | AKT1-T308 | 5.6 |

| LAPC-4 | 4EBP1-T70 | 35 |

| LAPC-4 | PRAS40-T246 | ~141 |

| KU-19-19 | AKT1-S473 | 35 |

| KU-19-19 | 4EBPI-T70 | 100 |

Data reflects the potent inhibition of downstream effectors of AKT signaling.

Mandatory Visualizations

Caption: PI3K/AKT Signaling Pathway and the Mechanism of Action of BAY 1125976.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of BAY-7598

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-7598 is a potent and selective small-molecule inhibitor of Matrix Metalloproteinase-12 (MMP12). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). MMP12, also known as macrophage elastase, plays a complex and often context-dependent role in various physiological and pathological processes, including inflammation, tissue remodeling, and cancer. In the context of oncology, MMP12 has been implicated in tumor growth, invasion, metastasis, and angiogenesis, although its precise role can vary between different tumor types and the tumor microenvironment.[1][2][3][4]

These application notes provide a comprehensive protocol for assessing the in vivo efficacy of this compound in a preclinical cancer model. The detailed methodologies, data presentation guidelines, and visualizations are intended to assist researchers in designing and executing robust studies to evaluate the therapeutic potential of this MMP12 inhibitor.

Data Presentation

Quantitative data from in vivo efficacy studies of this compound should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Species |

| MMP12 | 0.085 | Human |

| MMP12 | 0.67 | Murine |

| MMP12 | 1.1 | Rat |

| MMP2 | 44 | Human |

| MMP3 | 360 | Human |

| MMP7 | 600 | Human |

| MMP8 | 15 | Human |

| MMP9 | 460 | Human |

| MMP13 | 67 | Human |

Source:[5]

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dose | Route |

| Terminal Half-life (t₁/₂) | 4.6 h | 0.3 mg/kg | Intravenous (i.v.) |

| Terminal Half-life (t₁/₂) | 4.1 h | 5.0 mg/kg | Oral (p.o.) |

Source:

Table 3: Example Tumor Growth Inhibition (TGI) Data Summary

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | QD, p.o. | - | ||

| This compound | 5 | QD, p.o. | |||

| This compound | 15 | QD, p.o. | |||

| Positive Control |

Experimental Protocols

This protocol outlines an in vivo efficacy study of this compound in an orthotopic lung cancer mouse model. This model is chosen due to the significant role of MMP12 in lung cancer progression and metastasis.

Cell Line Selection and Culture

-

Cell Line: A549 (human lung adenocarcinoma) or LLC (Lewis Lung Carcinoma) cell lines are suitable choices as they are well-characterized and have been used in lung cancer models. The expression of MMP12 in the selected cell line should be confirmed by qPCR or Western blot.

-

Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model

-

Species and Strain: Female athymic nude mice (for human cell lines like A549) or C57BL/6 mice (for syngeneic models like LLC), 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

-

Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Orthotopic Lung Tumor Implantation

This procedure aims to establish a tumor in the lung, mimicking the primary site of the disease.

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

Place the mouse in a lateral decubitus position.

-

Make a small incision in the skin and underlying muscle over the lateral thorax.

-

Prepare a cell suspension of 1 x 10⁶ cells in 50 µL of a mixture of serum-free medium and Matrigel (1:1).

-

Using a 28-gauge needle, carefully inject the cell suspension directly into the lung parenchyma.

-

Close the incision with sutures or wound clips.

-

Monitor the animals for recovery.

Experimental Design and Treatment

-

Tumor Establishment: Allow tumors to establish and grow to a palpable size (approximately 100-150 mm³), which can be monitored by imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.

-

Randomization: Randomize the animals into treatment groups (n=8-10 mice per group) based on tumor volume to ensure a uniform distribution.

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally (p.o.) once daily (QD).

-

Group 2: this compound (e.g., 5 mg/kg), p.o., QD.

-

Group 3: this compound (e.g., 15 mg/kg), p.o., QD.

-

Group 4: Positive control (a standard-of-care chemotherapy agent for lung cancer), administered as per established protocols.

-

-

Drug Preparation and Administration: this compound should be formulated in a suitable vehicle for oral administration. Doses are based on the provided pharmacokinetic data and general practices for small molecule inhibitors.

-

Monitoring:

-

Tumor Growth: Measure tumor volume using a suitable imaging modality twice a week.

-

Body Weight: Record the body weight of each animal twice a week as an indicator of toxicity.

-

Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.

-

Endpoint Analysis

At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis.

-

Primary Endpoint:

-

Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control group.

-

-

Secondary and Exploratory Endpoints:

-

Metastasis Assessment: Examine distant organs (e.g., contralateral lung, liver, lymph nodes) for the presence of metastases. This can be done through histological analysis (H&E staining) or by imaging ex vivo.

-

Immunohistochemistry (IHC): Analyze tumor tissues for markers of:

-

Proliferation: Ki-67

-

Apoptosis: Cleaved Caspase-3

-

Angiogenesis: CD31 (to assess microvessel density)

-

-

Pharmacodynamic (PD) Biomarker Analysis:

-

MMP12 Activity: Perform zymography or use specific activity-based probes on tumor lysates to confirm target engagement.

-

Western Blot: Analyze the expression of MMP12 and downstream signaling molecules in tumor lysates.

-

-

Analysis of the Tumor Microenvironment: Use flow cytometry or IHC to characterize the immune cell infiltrate (e.g., tumor-associated macrophages, T cells) within the tumors.

-

Visualizations

Signaling Pathway

Caption: Role of MMP12 in the tumor microenvironment and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical Relationship: Rationale for Model Selection

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. A Method for Orthotopic Transplantation of Lung Cancer in Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. Matrix metalloproteinases: protective roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

BAY-7598 solubility and preparation for experimental use

Application Notes and Protocols for BAY-7598

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of this compound, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). The following sections detail its solubility, preparation for experimental use, mechanism of action, and relevant experimental protocols.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with demonstrated oral bioavailability. Proper solubilization is critical for its effective use in both in vitro and in vivo experimental settings. The solubility of this compound in common laboratory solvents is summarized below.

| Property | Value | Source |

| Molecular Weight | 505.56 g/mol | |

| Appearance | Solid | |

| Solubility in DMSO | 10 mM | |

| Solubility in Ethanol | Not explicitly reported. Generally, poorly water-soluble compounds may have limited solubility in ethanol alone. It is often used as a co-solvent. | N/A |

| Solubility in Water | Not explicitly reported. Expected to be low due to the hydrophobic nature of many small molecule inhibitors. | N/A |

Preparation of this compound for Experimental Use

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for organic compounds.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 505.56 g/mol x 1000 mg/g = 5.0556 mg

-

Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 5.06 mg of this compound powder into the tube.

-

Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization, but the temperature sensitivity of the compound should be considered.

-

Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to achieve the desired final concentration. The final concentration of DMSO in the assay should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound DMSO stock solution

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Serial Dilutions: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO to create intermediate stock concentrations. This avoids precipitation of the compound that can occur when directly diluting a high-concentration DMSO stock into an aqueous buffer.

-

Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to the final aqueous assay medium to achieve the desired working concentration. For example, to make a 10 µM working solution in 1 mL of media from a 10 mM stock, you would add 1 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the assay medium without the inhibitor.

Protocol 3: Formulation for In Vivo Studies

This compound is orally bioavailable. However, for in vivo administration, a suitable formulation is required to ensure consistent delivery and absorption. As this compound is likely poorly soluble in water, a suspension or solution in a biocompatible vehicle is necessary.

Common Formulation Strategies for Poorly Soluble Compounds:

-

Suspension in an aqueous vehicle: The compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to improve wettability and prevent aggregation.

-

Solution in a co-solvent system: A mixture of solvents, such as DMSO, ethanol, and polyethylene glycol (PEG), can be used to dissolve the compound. The final concentration of each solvent must be within tolerable limits for the animal model.

-

Lipid-based formulations: Formulations containing oils, surfactants, and co-solvents can enhance the solubility and absorption of lipophilic compounds.

Example Formulation (to be optimized for the specific study):

-

A common vehicle for oral gavage in rodents is 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween 80 in sterile water. The micronized this compound powder would be suspended in this vehicle.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of MMP-12. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-12, also known as macrophage elastase, plays a significant role in tissue remodeling and inflammation. Dysregulation of MMP-12 activity is implicated in various inflammatory diseases.

MMP-12 has been shown to exert its effects through several signaling pathways, including the activation of Protease-Activated Receptor-1 (PAR-1) and the regulation of the ERK/p38 MAPK pathway. Inhibition of MMP-12 by this compound is expected to modulate these downstream signaling events.

Caption: this compound inhibits MMP-12, blocking downstream signaling.

Experimental Protocols

This compound can be used in a variety of in vitro and in vivo assays to investigate the role of MMP-12 in biological processes. Below are representative protocols for common experimental applications.

Protocol 4: Gelatin Zymography for MMP-12 Activity

Gelatin zymography is an activity-based assay used to detect and characterize gelatinolytic MMPs, including MMP-12.

Materials:

-

Polyacrylamide gels containing gelatin

-

Cell culture supernatants or tissue lysates

-

Non-reducing sample buffer

-

Tris-Glycine SDS running buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100)

-

Developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix cell culture supernatants or tissue lysates with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto a gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.

-